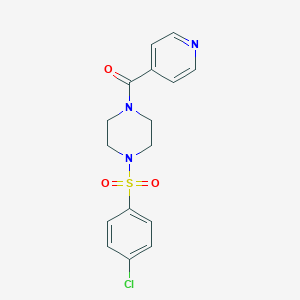
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a pyridine-4-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihalide.
Introduction of the 4-chlorobenzenesulfonyl group: This can be achieved through sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the pyridine-4-carbonyl group: This step might involve acylation using pyridine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzenesulfonyl group can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-4-(PYRIDINE-4-CARBONYL)PIPERAZINE is unique due to the specific combination of substituents on the piperazine ring, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H16ClN3O3S |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-1-3-15(4-2-14)24(22,23)20-11-9-19(10-12-20)16(21)13-5-7-18-8-6-13/h1-8H,9-12H2 |
Clé InChI |
UPQPLCHRUISXHI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[butyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248248.png)
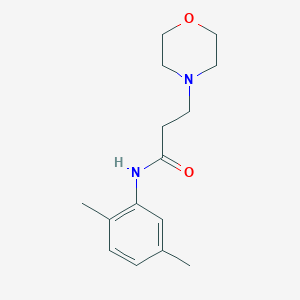
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide](/img/structure/B248252.png)
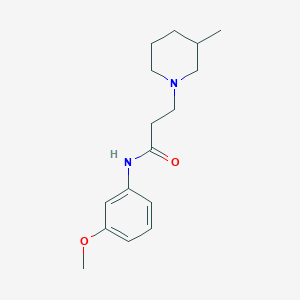
![1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248258.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B248259.png)
![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)
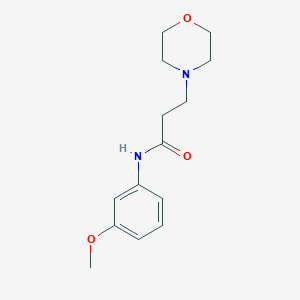
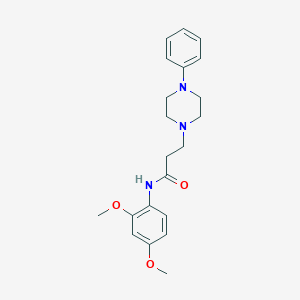

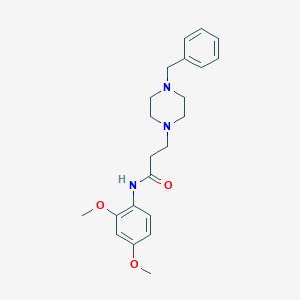
![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)
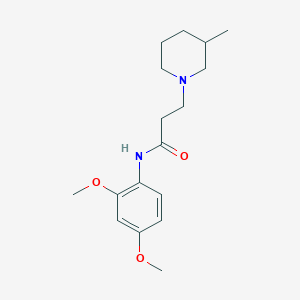
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)
